Ethyl (3-hydroxyphenyl)carbamate

Description

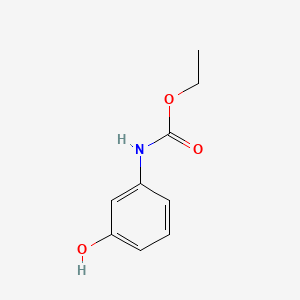

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(3-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLZXXMMEDEBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064581 | |

| Record name | Carbamic acid, (3-hydroxyphenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7159-96-8 | |

| Record name | Ethyl 3-hydroxyphenylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7159-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-hydroxyphenyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carbethoxyaminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, (3-hydroxyphenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl-N-(3-hydroxyphenyl)-carbamateethyl 3-hydroxyphenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL (3-HYDROXYPHENYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X2HYG86P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl (3-hydroxyphenyl)carbamate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl (3-hydroxyphenyl)carbamate

Introduction

This compound, also known as 3-Carbethoxyaminophenol, is an organic compound with significant relevance in environmental science and synthetic chemistry. While not a widely commercialized product on its own, its primary importance stems from its role as a known environmental transformation product and metabolite of the herbicide Desmedipham[1]. This guide, intended for researchers, scientists, and professionals in drug development and chemical synthesis, provides a comprehensive overview of its chemical structure, physicochemical properties, analytical characterization, synthesis, and safety considerations. Understanding these core attributes is crucial for its detection in environmental matrices, its application as a building block in organic synthesis, and for assessing its toxicological profile.

Chemical Identity and Structure

The unique properties and reactivity of this compound are rooted in its molecular structure, which features a carbamate functional group, a phenolic hydroxyl group, and an aromatic ring.

Compound Identifiers

A consistent and accurate identification of a chemical compound is fundamental for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 7159-96-8 | [1][2][3][4][5][6][7] |

| IUPAC Name | ethyl N-(3-hydroxyphenyl)carbamate | [1][8] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][5] |

| Molecular Weight | 181.19 g/mol | [1][2][5] |

| InChI | InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) | [1] |

| InChIKey | KCLZXXMMEDEBMF-UHFFFAOYSA-N | [1][6][8] |

| Canonical SMILES | CCOC(=O)NC1=CC(=CC=C1)O | [1][2][6][8] |

| Synonyms | Ethyl N-(3-hydroxyphenyl)carbamate, 3-Carbethoxyaminophenol, Ethyl m-hydroxycarbanilate, (3-Hydroxyphenyl)carbamic acid ethyl ester | [1][3][6][7] |

Molecular Structure

The structure consists of a benzene ring substituted with a hydroxyl group (-OH) and an ethyl carbamate group (-NHC(=O)O-CH₂CH₃) at the meta-position (positions 1 and 3). The presence of both a hydrogen bond donor (the phenolic -OH and the carbamate N-H) and acceptor (the carbonyl oxygen and hydroxyl oxygen) sites significantly influences its intermolecular interactions and physical properties.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, including its solubility in different solvents, its phase at ambient temperature, and its volatility.

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystals | [9] |

| Boiling Point | 266.4°C at 760 mmHg | [6] |

| Flash Point | 114.9°C | [6] |

| Density | 1.259 g/cm³ | [6] |

Note: Some properties like boiling and flash points are predicted values and should be treated as estimates.

The molecule's polarity, imparted by the hydroxyl and carbamate groups, suggests moderate solubility in polar solvents like ethanol, methanol, and acetonitrile, and limited solubility in nonpolar solvents. The aromatic ring provides a degree of lipophilicity.

Synthesis and Reactivity

Synthetic Pathway

This compound is not typically synthesized as a final product but rather as an intermediate. A common laboratory-scale synthesis involves the reaction of 3-aminophenol with ethyl chloroformate in the presence of a mild base to neutralize the HCl byproduct. This is a standard Schotten-Baumann reaction for the formation of a carbamate from an amine.

Caption: General synthesis pathway for this compound.

This compound serves as an intermediate in the synthesis of Phenmedipham-ethyl, an impurity found in the herbicide Phenmedipham[4].

Chemical Reactivity

The reactivity is governed by its functional groups:

-

Carbamate Group : Can undergo hydrolysis under strong acidic or basic conditions to yield 3-aminophenol, ethanol, and carbon dioxide.

-

Phenolic Group : The hydroxyl group is weakly acidic and can be deprotonated by a base. It can also undergo etherification or esterification reactions.

-

Aromatic Ring : Susceptible to electrophilic aromatic substitution, with the -OH and -NHCOOEt groups acting as ortho-, para-directing activators.

Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic and chromatographic techniques. The choice of method depends on the analytical goal, whether it is structural elucidation or quantitative detection in a complex matrix.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to identify the types and connectivity of protons. Expected signals would include a triplet and quartet for the ethyl group, distinct signals for the aromatic protons, a broad singlet for the N-H proton, and another for the phenolic O-H proton. ¹³C NMR would confirm the number of unique carbon environments, including the characteristic carbonyl carbon signal around 155-158 ppm[10].

-

Infrared (IR) Spectroscopy : IR provides information about the functional groups. Characteristic absorption bands would be expected for the N-H stretch (around 3200-3400 cm⁻¹), O-H stretch (broad, around 3200-3600 cm⁻¹), the strong C=O stretch of the carbamate (1700-1750 cm⁻¹), and aromatic C=C stretches (around 1450-1600 cm⁻¹)[10].

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern. Electron ionization (EI) or electrospray ionization (ESI) techniques would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight (181.19 g/mol )[1].

Experimental Workflow for Characterization

A logical workflow ensures comprehensive analysis, from initial purity checks to definitive structural confirmation.

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Applications and Environmental Significance

The primary documented relevance of this compound is in the field of environmental analysis.

-

Herbicide Metabolite : It is recognized as an environmental transformation product of Desmedipham, a carbamate herbicide used for broadleaf weed control, particularly in sugar beet crops[1][11]. Its presence in soil or groundwater can indicate the historical use and subsequent degradation of the parent herbicide[8].

-

Synthetic Intermediate : As previously mentioned, it is a precursor in the synthesis of related carbanilate compounds used in chemical research[4].

-

Research Chemical : It is sold commercially for laboratory use, allowing researchers to use it as a reference standard for environmental testing or as a starting material in synthetic projects[3][].

Safety and Handling

While a comprehensive toxicological profile is not widely published, safety data sheets (SDS) for similar compounds and solutions provide essential handling information. The compound is generally considered hazardous.

-

Hazards Identification : Solutions of this chemical are classified as flammable and harmful[11]. Hazard statements for related compounds indicate it may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation[13].

-

Handling Recommendations :

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place[13].

Conclusion

This compound is a molecule of interest primarily due to its structural relationship with carbanilate herbicides and its role as an environmental metabolite. Its chemistry is defined by the interplay of its phenolic, aromatic, and ethyl carbamate moieties. A thorough understanding of its properties, synthesis, and analytical profile—as detailed in this guide—is essential for its accurate detection and quantification in environmental monitoring and for its effective use as a building block in synthetic organic chemistry. Adherence to strict safety protocols is mandatory when handling this compound.

References

- 1. Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester | C9H11NO3 | CID 23548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7159-96-8 | HAA15996 [biosynth.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 7159-96-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pschemicals.com [pschemicals.com]

- 8. jk-sci.com [jk-sci.com]

- 9. (3-ヒドロキシフェニル)カルバミン酸エチル | this compound | 7159-96-8 | 東京化成工業株式会社 [tcichemicals.com]

- 10. Buy Ethyl (3-nitrophenyl)carbamate | 6275-72-5 [smolecule.com]

- 11. hpc-standards.com [hpc-standards.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (3-Hydroxyphenyl)carbamic acid ethyl ester

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3-Hydroxyphenyl)carbamic acid ethyl ester, a key intermediate in the production of various agrochemicals and pharmaceuticals. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the prevalent synthetic pathway, offering a detailed, step-by-step experimental protocol, a thorough examination of the reaction mechanism, and a discussion of the critical process parameters that ensure a high-yield and high-purity product. The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction and Significance

(3-Hydroxyphenyl)carbamic acid ethyl ester, also known as ethyl N-(3-hydroxyphenyl)carbamate or ethyl 3-hydroxycarbanilate, is a significant organic compound with the chemical formula C₉H₁₁NO₃.[1][2][3] Its molecular structure features a carbamate functional group attached to a phenol ring, making it a valuable building block in organic synthesis.

One of the primary applications of this compound is as a crucial intermediate in the synthesis of phenmedipham, a widely used herbicide for post-emergence weed control in beet crops.[4] The precise structure of (3-Hydroxyphenyl)carbamic acid ethyl ester allows for further chemical modifications, making it a versatile precursor for a range of biologically active molecules. Understanding its synthesis is therefore of considerable importance for professionals in the agrochemical and pharmaceutical industries.

This guide will focus on the most direct and commonly employed synthetic route: the N-acylation of 3-aminophenol with ethyl chloroformate.

The Core Synthesis Pathway: N-Acylation of 3-Aminophenol

The most efficient and widely adopted method for the synthesis of (3-Hydroxyphenyl)carbamic acid ethyl ester is the reaction of 3-aminophenol with ethyl chloroformate. This reaction is a classic example of a nucleophilic acyl substitution, where the amino group of 3-aminophenol acts as the nucleophile and ethyl chloroformate serves as the acylating agent.

Reaction Mechanism and Chemoselectivity

The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the 3-aminophenol's amino group initiates a nucleophilic attack on the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to form the stable carbamate product and hydrochloric acid as a byproduct.

A critical aspect of this synthesis is chemoselectivity . 3-Aminophenol possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). However, the amino group is significantly more nucleophilic than the hydroxyl group. This difference in nucleophilicity ensures that the reaction predominantly occurs at the nitrogen atom (N-acylation) rather than the oxygen atom (O-acylation), leading to the desired product with high selectivity.[5]

To drive the reaction to completion and to neutralize the hydrochloric acid byproduct, a base is required. The choice of base and solvent is crucial for optimizing the reaction conditions and maximizing the yield and purity of the final product.

Caption: Mechanism of N-Acylation for (3-Hydroxyphenyl)carbamic acid ethyl ester Synthesis.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for carbamate synthesis from amines and chloroformates.[6] Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 3-Aminophenol | 109.13 | 1.0 | Starting material |

| Ethyl Chloroformate | 108.52 | 1.1 | Acylating agent, corrosive |

| Triethylamine (Et₃N) | 101.19 | 1.2 | Base, to neutralize HCl |

| Dichloromethane (DCM) | 84.93 | - | Anhydrous solvent |

| Saturated NaHCO₃ (aq) | - | - | For washing |

| Brine (saturated NaCl) | - | - | For washing |

| Anhydrous MgSO₄ | - | - | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminophenol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

-

Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the cooled and stirred reaction mixture over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure (3-Hydroxyphenyl)carbamic acid ethyl ester as a solid.

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

Ethyl Chloroformate: This reagent is corrosive, toxic, and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Triethylamine: This is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Product Characterization

The identity and purity of the synthesized (3-Hydroxyphenyl)carbamic acid ethyl ester can be confirmed using various analytical techniques.

| Property | Value | Source |

| CAS Number | 7159-96-8 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| Appearance | White to light yellow solid | TCI |

| Melting Point | 93.0 to 97.0 °C | TCI |

Spectroscopic Data

-

¹H NMR: Spectral data for (3-Hydroxyphenyl)carbamic acid ethyl ester is available in public databases such as PubChem.[1] The spectrum would be expected to show characteristic peaks for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the N-H and O-H protons.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, and the carbons of the ethyl group.[1]

Conclusion

The synthesis of (3-Hydroxyphenyl)carbamic acid ethyl ester via the N-acylation of 3-aminophenol with ethyl chloroformate is a robust and reliable method. This guide has provided a detailed protocol, an explanation of the underlying mechanism, and key characterization data to aid researchers in the successful synthesis and verification of this important chemical intermediate. Careful attention to reaction conditions, particularly temperature control and the choice of base and solvent, is paramount for achieving high yields and purity. Adherence to safety protocols is essential when handling the hazardous reagents involved in this synthesis.

References

- 1. Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester | C9H11NO3 | CID 23548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Carbamic acid, n-(3-hydroxyphenyl)-, ethyl ester (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. Carbamic acid, hydroxy-, ethyl ester [webbook.nist.gov]

- 5. quora.com [quora.com]

- 6. ruccs.rutgers.edu [ruccs.rutgers.edu]

Introduction: Understanding the Significance of Ethyl m-hydroxycarbanilate

<An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl m-hydroxycarbanilate

For Researchers, Scientists, and Drug Development Professionals

Ethyl m-hydroxycarbanilate, also known as Ethyl 3-hydroxyphenylcarbamate, is a carbamate ester of significant interest in medicinal chemistry and drug development.[1] Carbamates, structurally considered hybrids of esters and amides, are valued for their chemical and proteolytic stability, which often translates to favorable pharmacokinetic profiles in drug candidates.[1][2] The carbamate functional group can modulate inter- and intramolecular interactions with biological targets and improve a molecule's ability to permeate cell membranes.[1][2] Ethyl m-hydroxycarbanilate serves as a crucial intermediate and a structural motif in the synthesis of more complex molecules, including herbicides like Phenmedipham.[3] A thorough understanding of its physical and chemical properties is therefore essential for its effective utilization in synthesis, process development, and the rational design of new therapeutic agents.

This guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of Ethyl m-hydroxycarbanilate, offering field-proven insights and detailed experimental context to support researchers in their work.

Compound Identification and Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The following identifiers and structural details define Ethyl m-hydroxycarbanilate.

-

IUPAC Name: ethyl N-(3-hydroxyphenyl)carbamate[4]

-

Synonyms: Ethyl 3-hydroxyphenylcarbamate, 3-Carbethoxyaminophenol, Ethyl m-hydroxycarbanilate, m-Hydroxycarbanilic acid ethyl ester, 3-Ethyloxycarbonylaminophenol[4]

-

Chemical Structure: (This is a placeholder, a real image would be here)

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experiments, formulations, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 181.19 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [7] (inferred from similar carbamates) |

| Melting Point | 99-100 °C | [8] |

| Boiling Point | Data not readily available; decomposition may occur at high temperatures. | |

| Solubility | Soluble in Acetonitrile, Dimethyl sulfoxide (DMSO).[5][8] Practically insoluble in water.[9] (inferred from the related compound Phenisopham) |

The solubility profile indicates a molecule with both polar (hydroxyl, carbamate) and non-polar (phenyl ring, ethyl group) characteristics, making it soluble in polar aprotic solvents but having limited solubility in water.

Chemical Properties and Reactivity

The carbamate functional group is the primary determinant of Ethyl m-hydroxycarbanilate's chemical behavior.

Stability

Carbamates are generally considered stable functional groups due to resonance stabilization between the amide and ester functionalities.[2] This imparts greater proteolytic and chemical stability compared to simple amides or esters.[1][2] However, their stability is pH-dependent.

-

Hydrolytic Stability: Carbamates are susceptible to base-catalyzed hydrolysis.[2] N-monosubstituted carbamates derived from phenols, such as Ethyl m-hydroxycarbanilate, can be unstable at physiological pH (7.4), with hydrolysis being a potential degradation pathway.[10] In contrast, they exhibit greater stability in acidic to neutral conditions (pH 2-12 for some carbamates).[11]

Reactivity

The key reactive sites in Ethyl m-hydroxycarbanilate are the phenolic hydroxyl group, the N-H proton of the carbamate, and the aromatic ring.

-

Acidity of Phenolic Hydroxyl: The phenolic -OH group is weakly acidic and can be deprotonated by a suitable base. This allows for O-alkylation or O-acylation reactions.

-

N-H Acidity: The proton on the carbamate nitrogen is also weakly acidic and can be removed by a strong base.

-

Electrophilic Aromatic Substitution: The hydroxyl and carbamate groups are ortho-, para-directing activators for electrophilic aromatic substitution on the phenyl ring, though the carbamate's activating effect is modest.

Synthesis Pathway

A common and straightforward method for synthesizing Ethyl m-hydroxycarbanilate is through the reaction of 3-aminophenol with ethyl chloroformate in the presence of a base.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 3-aminophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct formed during the reaction.[12][13]

Caption: Synthesis of Ethyl m-hydroxycarbanilate.

Spectroscopic Analysis

Spectroscopic data is vital for the structural elucidation and confirmation of Ethyl m-hydroxycarbanilate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad peak is expected in the range of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

N-H Stretch: A sharp to medium peak around 3300 cm⁻¹ is characteristic of the N-H bond in the carbamate.

-

C=O Stretch: A strong, sharp absorption band between 1680-1720 cm⁻¹ indicates the carbonyl group of the carbamate.

-

C-O Stretch: Peaks in the 1200-1300 cm⁻¹ region are indicative of the C-O stretching in the ester component of the carbamate.

-

Aromatic C-H Bending: Bending vibrations for meta-disubstituted rings typically appear in the 680-725 cm⁻¹ and 770-810 cm⁻¹ regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[14]

-

¹H NMR (Proton NMR): (Predicted, in DMSO-d6)

-

~9.5 ppm (singlet, 1H): Phenolic -OH proton.

-

~9.3 ppm (singlet, 1H): Carbamate N-H proton.

-

~6.5-7.2 ppm (multiplets, 4H): Aromatic protons on the phenyl ring.

-

~4.1 ppm (quartet, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group.

-

~1.2 ppm (triplet, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group.

-

-

¹³C NMR (Carbon NMR): (Predicted, in DMSO-d6)[8]

-

~158 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

-

~154 ppm: Carbonyl carbon (C=O) of the carbamate.

-

~141 ppm: Aromatic carbon attached to the nitrogen (C-N).

-

~130 ppm: Aromatic C-H carbon.

-

~110-115 ppm: Aromatic C-H carbons ortho and para to the hydroxyl group.

-

~61 ppm: Methylene carbon (-O-CH₂-CH₃) of the ethyl group.

-

~15 ppm: Methyl carbon (-O-CH₂-CH₃) of the ethyl group.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Molecular Ion Peak (M⁺): A peak at m/z = 181.07 corresponding to the exact mass of the molecule [C9H11NO3]⁺.[4][8]

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or cleavage of the carbamate bond, providing further structural evidence.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reproducible and reliable data.

Protocol 1: Synthesis of Ethyl m-hydroxycarbanilate

This protocol describes the synthesis from 3-aminophenol and ethyl chloroformate.

Objective: To synthesize Ethyl m-hydroxycarbanilate.

Materials:

-

3-Aminophenol

-

Ethyl chloroformate

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

-

Dissolve 3-aminophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethyl chloroformate (1.1 eq) in anhydrous THF to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.[12]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to obtain pure Ethyl m-hydroxycarbanilate.

Rationale: The use of an anhydrous solvent (THF) is critical as ethyl chloroformate is moisture-sensitive. The reaction is performed at 0 °C to control the exothermic reaction and minimize side products. Triethylamine acts as a base to scavenge the HCl produced, driving the reaction to completion.[13] The aqueous workup removes the triethylamine hydrochloride salt and other water-soluble impurities.

Applications in Research and Drug Development

The unique properties of the carbamate group make Ethyl m-hydroxycarbanilate a valuable building block.[2]

-

Prodrug Design: The phenolic hydroxyl group can be masked by the carbamate, which can be designed to be cleaved in vivo to release an active parent phenol. This strategy can protect phenols from first-pass metabolism.[2][10]

-

Peptide Bond Surrogate: Due to their conformational rigidity and stability against proteases, carbamates are often used to replace labile amide bonds in peptidomimetics, potentially increasing the biological activity and bioavailability of the resulting compounds.[1][2]

-

Agrochemicals: It is a known intermediate in the synthesis of herbicides like Phenisopham and Phenmedipham, highlighting its utility in agrochemical research and development.[3][9]

The integration of machine learning algorithms in drug development pipelines can further accelerate the discovery of novel compounds and the optimization of their properties, with Ethyl m-hydroxycarbanilate serving as a potential scaffold or starting material.[15]

Conclusion

Ethyl m-hydroxycarbanilate is a compound with a well-defined set of physical, chemical, and spectroscopic properties. Its carbamate structure provides a balance of stability and reactivity that is highly advantageous in the fields of organic synthesis and medicinal chemistry. A comprehensive grasp of its characteristics—from its melting point and solubility to its detailed NMR signature and synthetic route—is fundamental for any scientist aiming to leverage this versatile molecule in research and development. This guide serves as a technical resource to facilitate its informed and effective application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ETHYL (3-HYDROXYPHENYL)CARBAMATE | 7159-96-8 [chemicalbook.com]

- 4. Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester | C9H11NO3 | CID 23548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Carbamic acid, ethyl ester | NH2COOC2H5 | CID 5641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Phenisopham – Wikipedia [de.wikipedia.org]

- 10. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 12. US3264281A - Preparation of amides - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Machine learning applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Ethyl (3-hydroxyphenyl)carbamate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Carbamate Scaffold

The carbamate functional group, characterized by a carbonyl bridging an ester and an amide linkage, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including proteolytic stability and the ability to participate in hydrogen bonding, make it a valuable scaffold in drug design.[1] Carbamate derivatives have demonstrated a wide spectrum of biological activities, leading to their use in approved therapeutic agents for conditions ranging from cancer to neurodegenerative diseases.[2] This guide focuses on the burgeoning field of ethyl (3-hydroxyphenyl)carbamate derivatives, exploring their synthesis, biological activities, and the experimental methodologies crucial for their evaluation. The inherent reactivity of the phenolic hydroxyl group and the potential for substitution on the phenyl ring make this scaffold a promising starting point for the development of novel therapeutic agents.[3]

Cholinesterase Inhibition: A Promising Avenue for Neurodegenerative Disease Therapy

A significant area of investigation for carbamate derivatives is their potent inhibitory activity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[5]

Mechanism of Action: Covalent Inhibition

Carbamate-based inhibitors like rivastigmine, which shares a substituted phenyl carbamate structure, act as pseudo-irreversible inhibitors. They function by carbamoylating a serine residue within the active site of the cholinesterase enzyme. This covalent modification temporarily inactivates the enzyme, leading to a sustained increase in acetylcholine levels. The rate of decarbamoylation is slow, contributing to the prolonged duration of action of these inhibitors.

Signaling Pathway: Cholinesterase Inhibition

Caption: Mechanism of cholinesterase inhibition by carbamate derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of this compound derivatives are still emerging, general principles from related carbamate inhibitors can be extrapolated. The nature and position of substituents on the phenyl ring, as well as modifications to the ethyl group, can significantly impact inhibitory potency and selectivity between AChE and BChE. For instance, in a study of O-aromatic N,N-disubstituted carbamates, substitutions on the phenyl ring were shown to modulate inhibitory activity, with some derivatives exhibiting greater potency against BChE.[4][6]

| Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| O-Aromatic N,N-Disubstituted Carbamates | AChE | 38.98 - 89.74 | [4][6] |

| O-Aromatic N,N-Disubstituted Carbamates | BChE | 1.60 - 311.0 | [4][6] |

| Ethynylphenyl Carbamates | AChE | 28 - 86 | [5] |

Table 1: Cholinesterase Inhibitory Activity of Various Carbamate Derivatives.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for assessing the cholinesterase inhibitory activity of test compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of the respective enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of enzyme inhibition relative to a control without the inhibitor.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Workflow: In Vitro Cholinesterase Inhibition Assay

Caption: Workflow for determining cholinesterase inhibitory activity.

Anticancer Potential: A Field Ripe for Exploration

While the broader class of carbamates has shown significant promise as anticancer agents, with some derivatives acting as DNA synthesis inhibitors or disrupting microtubule polymerization, the specific anticancer activities of this compound derivatives are less explored.[2] However, the structural features of this scaffold suggest potential for development in this area.

Potential Mechanisms of Action

Drawing parallels from other anticancer carbamates, derivatives of this compound could potentially exert their effects through various mechanisms, including:

-

Enzyme Inhibition: Targeting kinases or other enzymes crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell line (e.g., HepG2, HeLa, MCF-7)

-

Normal human cell line (for selectivity assessment)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Workflow: In Vitro Anticancer MTT Assay

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Antimicrobial and Antifungal Activities: An Emerging Frontier

The carbamate moiety is also present in some antimicrobial and antifungal agents.[7] The development of novel this compound derivatives could lead to new therapeutic options for infectious diseases, an area of critical unmet medical need due to rising antimicrobial resistance.

Potential Targets and Mechanisms

The antimicrobial and antifungal activity of these derivatives could stem from the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The specific mechanisms would need to be elucidated through further research.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent

-

Sterile 96-well microplates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Preparation of Inoculum and Compounds:

-

Prepare a standardized inoculum of the test microorganism.

-

Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common approach involves the reaction of a substituted 3-aminophenol with an appropriate chloroformate or isocyanate.

General Synthetic Scheme

A versatile method for synthesizing N-aryl carbamates involves the reaction of an aromatic aldehyde with sodium azide and Oxone®, followed by the addition of an alcohol. This allows for the introduction of various substituents on the phenyl ring.

Synthetic Pathway: N-Aryl Carbamate Synthesis

Caption: General synthetic route for N-aryl carbamate derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The existing body of research on carbamates provides a strong foundation for exploring their potential as cholinesterase inhibitors, anticancer agents, and antimicrobial compounds. Future research should focus on the synthesis and biological evaluation of a diverse library of these derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline. The detailed experimental protocols provided in this guide offer a robust framework for researchers to embark on this exciting area of medicinal chemistry.

References

- 1. Structure-Based Scaffold Repurposing toward the Discovery of Novel Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Intricate Dance of Aryl Carbamates in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl carbamates represent a significant class of compounds with profound implications in pharmacology and toxicology. Primarily recognized for their role as potent inhibitors of acetylcholinesterase (AChE), their mechanism of action extends beyond this canonical pathway, influencing other biological systems in nuanced ways. This technical guide provides an in-depth exploration of the molecular interactions of aryl carbamates, from their primary mechanism of cholinesterase inhibition to their metabolic fate and off-target effects. By synthesizing current scientific understanding with practical experimental insights, this document aims to equip researchers and drug development professionals with a comprehensive framework for investigating and harnessing the therapeutic potential of this versatile chemical scaffold.

The Core Mechanism: Pseudo-Irreversible Inhibition of Acetylcholinesterase

The principal mechanism by which aryl carbamates exert their biological effects is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in hyperstimulation of muscarinic and nicotinic receptors.[3][4] Unlike organophosphates which cause irreversible inhibition, aryl carbamates are classified as pseudo-irreversible or slowly reversible inhibitors.[5]

The inhibitory process is a two-step reaction:

-

Formation of a Reversible Michaelis Complex: The aryl carbamate initially binds to the active site of AChE to form a non-covalent Michaelis complex.

-

Carbamylation of the Active Site Serine: This is followed by the nucleophilic attack of the catalytic serine hydroxyl group on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then resolves with the departure of the aryl leaving group (a phenol) and the formation of a stable, carbamylated enzyme.[6]

The carbamylated enzyme is catalytically inactive. The key to the "pseudo-irreversible" nature of this inhibition lies in the subsequent, much slower, hydrolysis of the carbamoyl-serine bond, which regenerates the active enzyme. This process is known as spontaneous reactivation .[7] The rate of this decarbamylation is significantly slower than the deacetylation of the native acetylated enzyme, leading to a prolonged but not permanent inhibition of AChE.[8]

The overall kinetic scheme can be represented as follows:

E + IX ⇌ E·IX → EI' + X k_d/k_a k_2

EI' + H₂O → E + I'OH k_3

Where:

-

E is the free enzyme (AChE)

-

IX is the aryl carbamate inhibitor

-

E·IX is the reversible Michaelis complex

-

EI' is the carbamylated enzyme

-

X is the phenolic leaving group

-

I'OH is the carbamic acid, which is unstable and decomposes.

-

k_a and k_d are the association and dissociation rate constants for the Michaelis complex.

-

k_2 is the carbamylation rate constant.

-

k_3 is the spontaneous reactivation (decarbamylation) rate constant.

Caption: Mechanism of Acetylcholinesterase Inhibition by Aryl Carbamates.

Structure-Activity Relationships: Tailoring Potency and Selectivity

The inhibitory potency and selectivity of aryl carbamates against cholinesterases are intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents with improved efficacy and reduced side effects.[8][9]

The Influence of the Aryl Moiety

The nature and position of substituents on the aryl ring significantly impact the binding affinity and carbamylation rate.

-

Electron-withdrawing groups on the aryl ring generally increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by the active site serine. This often leads to a higher carbamylation rate (k₂) and increased inhibitory potency.[10][11]

-

Electron-donating groups can have the opposite effect, decreasing the rate of carbamylation.[10]

-

Steric hindrance from bulky substituents, particularly at the ortho position of the aryl ring, can sterically hinder the proper orientation of the inhibitor within the active site, thereby reducing inhibitory activity.[11]

The Role of the Carbamate Nitrogen Substituents

The substituents on the carbamate nitrogen atom also play a crucial role in determining the inhibitor's properties.

-

N-methylation is a common feature in many potent carbamate inhibitors.[3]

-

Increasing the size of the N-alkyl substituents can have varied effects. While larger groups may enhance binding through hydrophobic interactions within the enzyme's active site gorge, they can also decrease the rate of decarbamylation (k₃), leading to a longer duration of inhibition.[12]

-

N,N-disubstituted carbamates often exhibit different selectivity profiles for AChE versus butyrylcholinesterase (BChE) compared to their N-monosubstituted counterparts.[13]

| Structural Modification | Effect on AChE Inhibition | Rationale |

| Aryl Ring: Electron-withdrawing substituent | Increases potency | Enhances the electrophilicity of the carbonyl carbon, accelerating carbamylation.[10][11] |

| Aryl Ring: Electron-donating substituent | Decreases potency | Reduces the electrophilicity of the carbonyl carbon, slowing carbamylation.[10] |

| Aryl Ring: Bulky ortho-substituent | Decreases potency | Steric hindrance prevents optimal binding in the active site.[11] |

| Carbamate N-Alkyl Group: Increased size | Variable effect on potency, decreases decarbamylation rate | Can enhance hydrophobic interactions but may also slow down the regeneration of the enzyme.[12] |

Metabolic Fate: A Journey of Transformation

The in vivo efficacy and toxicity of aryl carbamates are not solely determined by their interaction with AChE but are also heavily influenced by their metabolic transformation. The primary metabolic pathways involve hydrolysis and oxidation.

Hydrolysis by Esterases

The ester linkage in aryl carbamates is susceptible to hydrolysis by various carboxylesterases present in the liver, plasma, and other tissues.[5][14] This enzymatic cleavage breaks the carbamate bond, yielding a phenol, a carbamic acid which subsequently decomposes to an amine and carbon dioxide. This is a major detoxification pathway, as the resulting metabolites are generally less toxic and more readily excreted.

Oxidation by Cytochrome P450 Enzymes

The cytochrome P450 (CYP) monooxygenase system, predominantly in the liver, plays a crucial role in the oxidative metabolism of aryl carbamates.[7][15] Common oxidative transformations include:

-

Aromatic hydroxylation: Addition of a hydroxyl group to the aryl ring.

-

N-dealkylation: Removal of alkyl groups from the carbamate nitrogen.

-

Oxidation of alkyl side chains: Hydroxylation of alkyl substituents on the aryl ring.

The specific CYP isozymes involved can vary depending on the structure of the aryl carbamate. For example, CYP3A4 is a major enzyme in the metabolism of carbofuran, while CYP1A1, CYP1A2, and CYP2B6 are involved in the metabolism of carbaryl.[7][15] The resulting oxidized metabolites are often more polar and can be further conjugated with glucuronic acid or sulfate to facilitate their elimination from the body.[16] It is important to note that some metabolites, such as 3-hydroxycarbofuran, can retain significant anticholinesterase activity.[17][18]

Caption: Major Metabolic Pathways of Aryl Carbamates.

Beyond Cholinesterase Inhibition: Exploring Off-Target Interactions

While AChE inhibition is the most well-characterized mechanism of action, emerging research indicates that aryl carbamates can interact with other biological targets, potentially contributing to both their therapeutic effects and toxicological profiles.

Interaction with Melatonin Receptors

Several studies have demonstrated that certain aryl carbamates, such as carbaryl and carbofuran, can bind to and modulate the activity of melatonin receptors (MT1 and MT2).[19][20] These receptors are crucial for regulating circadian rhythms, sleep-wake cycles, and other physiological processes. The interaction of aryl carbamates with melatonin receptors may explain some of their non-cholinergic effects and suggests a potential for developing novel chronobiotic agents.[21]

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular antioxidant and detoxification responses.[22] Some aryl carbamates have been shown to modulate Nrf2 activity.[23][24][25] This interaction can be complex, with some studies suggesting an activation of the Nrf2 pathway as a protective response to carbamate-induced oxidative stress, while others indicate an inhibitory effect.[24][25] Further research is needed to fully elucidate the implications of this off-target interaction for the therapeutic and toxicological properties of aryl carbamates.

Experimental Protocols: Assessing Acetylcholinesterase Inhibition

The in vitro assessment of AChE inhibition is a cornerstone of research involving aryl carbamates. The Ellman's assay is a widely used, robust, and cost-effective colorimetric method for this purpose.

Principle of the Ellman's Assay

The Ellman's assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The free thiol group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Step-by-Step Protocol for AChE Inhibition Assay

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Aryl carbamate inhibitor solutions of varying concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reagents:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. The final concentrations will need to be optimized for the specific enzyme source and experimental conditions.

-

Prepare serial dilutions of the aryl carbamate inhibitor in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer. Ensure the final solvent concentration is low and consistent across all wells to avoid solvent effects.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

DTNB solution

-

Inhibitor solution (or vehicle for control wells)

-

AChE enzyme solution

-

-

Include control wells:

-

Blank: Buffer, DTNB, and ATCI (no enzyme)

-

Negative Control (100% activity): Buffer, DTNB, vehicle, and AChE

-

Positive Control: Buffer, DTNB, a known AChE inhibitor, and AChE

-

-

-

Pre-incubation:

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate the Reaction:

-

Add the ATCI substrate solution to all wells to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve using appropriate software.

-

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro metabolism of carbofuran by human, mouse, and rat cytochrome P450 and interactions with chlorpyrifos, testosterone, and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Species-specific cutaneous biotransformation of the pesticide propoxur during percutaneous absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Carbofuran metabolism and toxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carbamate Insecticides Target Human Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. NRF2 Modulates Aryl Hydrocarbon Receptor Signaling: Influence on Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl (3-hydroxyphenyl)carbamate as a Metabolite of the Herbicide Desmedipham

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl (3-hydroxyphenyl)carbamate (EHPC), a principal metabolite of the phenylcarbamate herbicide Desmedipham. The guide delves into the metabolic transformation of Desmedipham, detailing the enzymatic hydrolysis responsible for the formation of EHPC. A validated and detailed analytical methodology for the simultaneous quantification of both Desmedipham and EHPC in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is presented. Furthermore, the toxicological significance of EHPC is discussed, drawing on available data for related compounds to infer potential health implications. This document is intended to serve as a critical resource for researchers in the fields of environmental science, toxicology, and analytical chemistry, providing both foundational knowledge and practical, field-proven insights.

Introduction: Desmedipham and its Environmental Fate

Desmedipham, chemically known as ethyl (3-((phenylcarbamoyl)oxy)phenyl)carbamate, is a selective, post-emergence herbicide belonging to the phenylcarbamate class.[1] It is primarily utilized for the control of broadleaf weeds in sugar beet and other specialty crops.[2] The mode of action of Desmedipham involves the inhibition of photosynthesis at photosystem II, a common mechanism for many herbicides in this class.[1][3]

The environmental persistence and fate of Desmedipham are of significant interest due to its widespread agricultural use. A primary degradation pathway for Desmedipham in the environment is hydrolysis, which leads to the formation of its major metabolite, this compound (EHPC).[4] This transformation is a critical consideration in assessing the overall environmental impact and potential toxicological profile of Desmedipham use. Understanding the formation, detection, and biological activity of EHPC is paramount for a comprehensive risk assessment.

The Metabolic Pathway: From Desmedipham to this compound

The conversion of Desmedipham to EHPC is a hydrolytic process that cleaves the carbamate bond linking the phenylcarbamoyl group to the 3-hydroxyphenyl moiety. This reaction can occur both abiotically in the environment and biotically through enzymatic action in living organisms.

Chemical Hydrolysis

The hydrolysis of N-phenylcarbamates, such as Desmedipham, can be influenced by environmental factors like pH.[5] Under alkaline conditions, the rate of hydrolysis is generally increased. The proposed mechanism for the alkaline hydrolysis of substituted phenyl N-phenylcarbamates is an E1cB (Elimination Unimolecular conjugate Base) mechanism.[2] This involves the deprotonation of the carbamate nitrogen followed by the elimination of the phenolate leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine.

Enzymatic Hydrolysis

In biological systems, the hydrolysis of carbamates is primarily mediated by a class of enzymes known as carboxylesterases (EC 3.1.1.1).[1][4][6] These enzymes are abundant in the liver and play a crucial role in the detoxification of a wide range of xenobiotics.[4][6]

Human liver microsomes contain two major carboxylesterase isozymes, hCE-1 and hCE-2.[6][7] Of these, hCE-1 is the dominant form in the liver and is known to hydrolyze a broad spectrum of substrates.[6][7] Given the substrate promiscuity of hCE-1, it is the likely candidate for the metabolic hydrolysis of Desmedipham in humans. In vitro studies using human liver microsomes are a standard approach to investigate the metabolism of xenobiotics and can be employed to confirm the specific role of carboxylesterases in Desmedipham transformation.[8][9][10]

Diagram of the Metabolic Conversion of Desmedipham

Caption: Metabolic hydrolysis of Desmedipham to this compound and aniline.

Analytical Methodologies for Quantification

The accurate and sensitive quantification of Desmedipham and its metabolite EHPC in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high selectivity and sensitivity.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental samples.[2][7][11][12] It involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts and a cleanup step using dispersive solid-phase extraction (d-SPE).[2][7][11]

Experimental Protocol: QuEChERS Sample Preparation for Plant Matrices

-

Homogenization: Homogenize a representative sample (e.g., 10-15 g of plant material) to a uniform consistency.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, sugars, and fatty acids) and magnesium sulfate (to remove excess water). For highly pigmented matrices, graphitized carbon black (GCB) may be included to remove chlorophyll, but its use should be optimized to prevent loss of planar analytes.

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Analysis:

-

Centrifuge the d-SPE tube at high speed for 2-3 minutes.

-

Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

-

Workflow for Sample Analysis

Caption: A streamlined workflow for the analysis of Desmedipham and EHPC.

LC-MS/MS Instrumentation and Parameters

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Data Presentation: LC-MS/MS Parameters

| Parameter | Desmedipham | This compound (EHPC) |

| Formula | C₁₆H₁₆N₂O₄ | C₉H₁₁NO₃ |

| Molecular Weight | 300.31 | 181.19 |

| Precursor Ion (m/z) | 301.1 | 182.1 |

| Product Ion 1 (m/z) | 168.1 | 136.1 |

| Product Ion 2 (m/z) | 120.1 | 108.1 |

| Collision Energy (eV) | Optimized experimentally (typically 15-25) | Optimized experimentally (typically 10-20) |

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient Elution | A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. | A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Toxicological Significance of this compound

The toxicological profile of EHPC is not as well-characterized as that of the parent compound, Desmedipham. However, an assessment of its potential toxicity is crucial for a complete risk assessment. The toxicity of EHPC can be inferred from the toxicological data of structurally related compounds, such as 3-aminophenol and ethyl carbamate.

3-Aminophenol: This compound is a known metabolite of some carbamate pesticides and has been shown to be more acutely toxic than its ortho and para isomers in animal studies.[1] It can lead to a decrease in blood reduced glutathione levels.[1] Chronic exposure to 3-aminophenol may have cumulative health effects and there is some evidence of developmental toxicity in animal studies.[13]

Ethyl Carbamate (Urethane): While not a direct structural analog of the entire EHPC molecule, the presence of the ethyl carbamate functional group raises some concern. Ethyl carbamate is classified as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program based on animal studies.[14] Chronic exposure to ethyl carbamate in the model organism C. elegans has been shown to impede growth, inhibit reproduction, shorten lifespan, and promote neurodegeneration.[15]

Given these data, further research into the specific toxicological properties of EHPC is warranted. In vitro studies using cell lines and in vivo studies in model organisms would provide valuable data to better understand the potential risks associated with exposure to this metabolite.

Conclusion

This compound is a key metabolite in the degradation of the herbicide Desmedipham. Its formation through both chemical and enzymatic hydrolysis is a critical factor in the environmental fate and overall toxicological profile of Desmedipham. The analytical methods outlined in this guide, particularly the combination of QuEChERS sample preparation and LC-MS/MS analysis, provide a robust framework for the accurate quantification of both the parent compound and its metabolite. While direct toxicological data for EHPC is limited, information from structurally related compounds suggests that further investigation into its potential health effects is necessary. This guide serves as a foundational resource for researchers and scientists working to understand and mitigate the potential risks associated with the use of Desmedipham and other phenylcarbamate herbicides.

References

- 1. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Interindividual variation in carboxylesterase levels in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes in carboxylesterase isoenzymes of rat liver microsomes during hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Changes in Carboxylesterase Isoenzymes of Rat Liver Microsomes during Hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciex.com [sciex.com]

The Phenyl Carbamate Scaffold: A Versatile Core for Modern Therapeutics

An In-depth Technical Guide:

Abstract

The carbamate functional group, characterized by its unique amide-ester hybrid nature, serves as a cornerstone in contemporary medicinal chemistry.[1] Its remarkable chemical and proteolytic stability, coupled with its ability to mimic the peptide bond and enhance cell membrane permeability, has cemented its role in drug design.[1][2][3] When integrated into a substituted phenyl ring system, the resulting phenyl carbamate scaffold offers a highly tunable platform for developing therapeutic agents against a spectrum of complex diseases. This guide provides a comprehensive exploration of the potential therapeutic applications of substituted phenyl carbamates, delving into their foundational chemistry, mechanisms of action across various biological targets, and the experimental methodologies crucial for their evaluation. We will traverse their established role as cholinesterase inhibitors for neurodegenerative disorders like Alzheimer's disease, their function as modulators of neuronal excitability in epilepsy, and their emerging applications as multi-target agents in cancer and neuroinflammation.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the design of self-validating protocols.

Part 1: The Phenyl Carbamate Scaffold: Foundational Chemistry and Properties

The Carbamate Functional Group: A Privileged Structure